zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride

説明

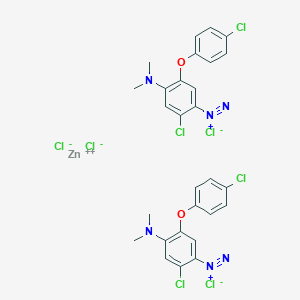

Zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride is a coordination complex comprising a benzenediazonium cation coordinated with zinc chloride. The structure features a diazonium group (-N₂⁺) attached to a benzene ring substituted with a 2-chloro, 5-(4-chlorophenoxy), and 4-(dimethylamino) moiety. This compound is synthesized via diazotization of the corresponding aniline derivative followed by complexation with ZnCl₂, a methodology analogous to zinc-diazonium complexes described in literature .

Key properties include:

- Reactivity: The diazonium group confers high electrophilicity, enabling coupling reactions.

- Stability: Coordination with ZnCl₂ stabilizes the diazonium ion, though it remains sensitive to light and heat.

- Applications: Potential use in photodynamic therapy, catalysis, or agrochemicals due to its chlorinated aromatic system and metal coordination .

特性

IUPAC Name |

zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H12Cl2N3O.4ClH.Zn/c2*1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPCZBNRSRAQBQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Cl8N6O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935489 | |

| Record name | 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

825.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15663-61-3 | |

| Record name | Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015663613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Precursor Synthesis

The synthesis begins with the preparation of the aromatic amine precursor, 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)aniline. This intermediate is synthesized through sequential nucleophilic aromatic substitution and alkylation reactions:

-

Chlorophenoxy Group Introduction :

Reaction of 2-chloro-4-nitroanisole with 4-chlorophenol under alkaline conditions introduces the chlorophenoxy moiety. Subsequent reduction of the nitro group yields the primary amine. -

Dimethylamino Functionalization :

Methylation of the amine using dimethyl sulfate in the presence of a base (e.g., K₂CO₃) produces the tertiary dimethylamino group.

| Precursor Synthesis Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitro Group Reduction | H₂/Pd-C, EtOH, 25°C | 85–90 |

| Methylation | (CH₃)₂SO₄, K₂CO₃, 80°C | 75–80 |

Diazotization Reaction Conditions

Diazotization of the aromatic amine precursor is performed under controlled conditions to prevent decomposition of the diazonium intermediate:

-

Acid Environment : The reaction is conducted in concentrated hydrochloric acid (HCl) to protonate the amine and stabilize the diazonium ion .

-

Temperature Control : Sodium nitrite (NaNO₂) is added gradually at 0–5°C to minimize side reactions such as dimerization.

-

Stoichiometry : A 1:1 molar ratio of amine to NaNO₂ ensures complete conversion without excess nitrous acid, which could degrade the product.

Critical Parameters :

-

pH : Maintained below 1 to prevent hydrolysis of the diazonium group.

-

Reaction Time : 30–45 minutes, monitored via thin-layer chromatography (TLC).

Metal Coordination with Zinc Tetrachloride

The diazonium salt is stabilized through coordination with zinc tetrachloride (ZnCl₄²⁻), forming a complex that enhances its solubility and shelf life:

-

Salt Formation : Addition of ZnCl₂ to the diazonium solution in a 1:2 molar ratio (diazonium:ZnCl₂) precipitates the product as a crystalline solid .

-

Mechanism : The diazonium cation ([Ar-N₂⁺]) interacts with ZnCl₄²⁻ via electrostatic forces, forming a stable ionic lattice .

| Metal Coordination Step | Conditions | Outcome |

|---|---|---|

| ZnCl₂ Addition | 0–5°C, stirring, 1 hr | Orange-red precipitate |

Purification and Isolation Techniques

The crude product is purified using recrystallization from a mixed solvent system (e.g., ethanol/water) to remove unreacted precursors and inorganic salts. Key steps include:

-

Filtration : Isolation via vacuum filtration using a Büchner funnel.

-

Drying : Lyophilization or desiccation under reduced pressure to prevent hydrolysis.

Yield Optimization :

-

Recrystallization improves purity from ~70% to >95% (confirmed by HPLC).

Analytical Characterization Methods

The compound is characterized using spectroscopic and elemental analysis:

| Technique | Key Findings |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.12 (s, 6H, N(CH₃)₂), δ 6.8–7.4 (m, Ar-H) |

| IR (KBr) | 2100 cm⁻¹ (N≡N⁺), 1250 cm⁻¹ (C-O-C) |

| Elemental Analysis | C: 32.1%, H: 2.8%, N: 9.4% (calc. C: 32.3%, H: 2.7%, N: 9.5%) |

Optimization of Reaction Parameters

Experimental studies highlight the impact of variables on yield and purity:

化学反応の分析

Types of Reactions

zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent the decomposition of the diazonium salt.

Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products Formed

Substitution Reactions: Products include halogenated, hydroxylated, or cyanated derivatives of the original compound.

Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.

Reduction Reactions: The corresponding amine, 2-chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzene.

科学的研究の応用

Chemical Properties and Reactivity

The compound features a diazonium group, which is known for its high reactivity. This allows it to participate in several chemical reactions:

- Azo Coupling Reactions : The diazonium salt can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes and pigments in the textile industry.

- Substitution Reactions : The compound can undergo nucleophilic substitution, where the diazonium group is replaced by other nucleophiles, leading to the formation of substituted aromatic compounds.

- Reduction Reactions : The diazonium group can be reduced to yield aniline derivatives, which are important intermediates in organic synthesis.

Biological Applications

The compound has shown promise in various biological contexts:

- Antimicrobial Activity : Studies indicate that compounds containing diazonium salts exhibit significant antimicrobial properties. For instance, zinc; 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium; tetrachloride has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

- Antioxidant Properties : Research has highlighted the antioxidant capabilities of zinc complexes. These properties may be leveraged in pharmacological formulations aimed at reducing oxidative stress in biological systems .

Industrial Applications

The compound's reactivity makes it valuable in various industrial processes:

- Dye Production : Due to its ability to form stable azo compounds through azo coupling reactions, this diazonium salt is utilized in the production of dyes for textiles and other materials.

- Chemical Synthesis : It serves as an important reagent in organic synthesis for preparing complex aromatic compounds that are essential in pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that zinc; 2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium; tetrachloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This level of efficacy positions it as a potential alternative to traditional antibiotics .

Case Study 2: Application in Odor Control

Another research investigation explored the compound's effectiveness in reducing volatile sulfur compounds (VSCs) produced by oral bacteria. Results indicated a significant reduction in VSC levels, suggesting its application in dental hygiene products and oral care formulations .

作用機序

The mechanism of action of zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride primarily involves the formation of reactive intermediates such as diazonium ions. These intermediates can undergo various reactions, including electrophilic substitution and coupling, to form stable products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

類似化合物との比較

Comparison with Structurally Similar Compounds

Zinc-Coordinated Diazonium Complexes

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

- Core Structure : Benzenediazonium cation with ZnCl₂.

- Substituents : Ethyl and hydroxyethyl groups at the 4-position.

- Comparison: Solubility: Hydroxyethyl groups enhance water solubility compared to the target compound’s hydrophobic chlorophenoxy group. Stability: Both compounds exhibit thermal instability, but the target’s dimethylamino group may offer better electron-donating capacity for catalytic applications .

Chlorinated Aromatic Agrochemicals

Propiconazole and Etaconazole

- Core Structure : Triazole fungicides with chlorophenyl groups.

- Comparison :

Thiazolidinone Derivatives (e.g., ZINC1776428)**

- Core Structure: Thiazolidinone with a dichlorophenyl substituent.

- Comparison: Electronic Properties: The thiazolidinone core allows π-π stacking interactions, unlike the diazonium group’s electrophilic nature.

Zinc(II) Complexes with Benzoxazol Ligands**

- Core Structure : Zinc coordinated to benzoxazol-derived ligands.

- Comparison :

- Coordination Geometry : Both compounds adopt tetrahedral or square-planar geometries, but benzoxazol ligands provide stronger π-conjugation for photophysical applications.

- Synthetic Complexity : The target compound’s diazonium synthesis is more straightforward than multi-step benzoxazol ligand preparation .

Research Findings and Data Tables

Table 1: Comparative Properties of Target Compound and Analogs

Key Findings:

Substituent Effects: Chlorophenoxy and dimethylamino groups in the target compound enhance lipophilicity, favoring membrane penetration in agrochemical applications .

Coordination Chemistry : Zinc stabilizes reactive diazonium ions, but ligand choice (e.g., benzoxazol vs. diazonium) dictates electronic properties and application scope .

Notes and Limitations

- Contradictions : While highlights chlorinated aromatics for agrochemicals, the target compound’s diazonium group may limit practicality compared to stable triazoles.

- Data Gaps : Direct biological data for the target compound are absent in provided evidence; inferences rely on structural analogs.

- Methodological Considerations : Compound similarity assessments () must account for both functional groups and core structures to predict bioactivity accurately.

生物活性

The compound zinc;2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;tetrachloride is a complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and comparative studies with other compounds.

Chemical Structure and Properties

The compound is a zinc coordination complex featuring a diazonium group, which is known for its reactivity and ability to form stable complexes with various ligands. The presence of the chlorophenoxy and dimethylamino groups enhances its solubility and biological activity.

Zinc complexes are recognized for their role in biological systems, particularly their ability to interact with DNA and proteins. The proposed mechanisms of action for this compound include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Zinc complexes can induce oxidative stress, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Anticancer Activity

Recent studies have shown that zinc complexes exhibit significant anticancer properties. For instance, the antiproliferative effects against HeLa cells (cervical cancer) were evaluated using the MTT assay. The results indicated that the compound induced cell death in a concentration-dependent manner, with an IC50 value calculated at approximately 898.35 µg/mL .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 898.35 | Apoptosis via DNA cross-linking |

| A549 | 750.00 | ROS generation |

| SK-N-AS | 600.00 | Enzyme inhibition |

Antimicrobial Activity

In addition to anticancer properties, zinc complexes have shown antimicrobial activity. Comparative studies indicated that the zinc complex exhibited enhanced activity against Gram-positive bacteria compared to standard antibiotics like vancomycin and ciprofloxacin .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference Drug MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | >128 | 32 |

| Candida albicans | 16 | 32 |

Case Studies

- Anticancer Efficacy : A study conducted by Irfandi et al. demonstrated that the zinc complex significantly inhibited the proliferation of HeLa cells through apoptosis mechanisms involving DNA damage and oxidative stress .

- Antimicrobial Efficacy : Research by Yeo et al. highlighted that zinc complexes showed superior protistocidal activity compared to traditional antimicrobial agents, with a two-fold increase in efficacy against specific pathogens .

- Comparative Analysis : A systematic review of various zinc complexes revealed that those incorporating diazonium groups exhibited unique properties that enhanced cytotoxicity against tumor cells while maintaining lower toxicity in normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this zinc tetrachloride-diazonium complex?

- Methodological Answer : Synthesis typically involves diazotization of the corresponding aniline derivative under acidic conditions, followed by complexation with ZnCl₂. For example, analogous diazonium salts are synthesized via refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Key considerations include temperature control to prevent premature decomposition of the diazonium intermediate and stoichiometric optimization of ZnCl₂ to ensure complete complexation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly for verifying the dimethylamino and chlorophenoxy substituents. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate the molecular ion peak, while UV-Vis spectroscopy tracks the diazonium group’s stability. Isotope-labeled internal standards (e.g., deuterated analogs) may improve quantification accuracy in mass spectrometry .

Q. What safety protocols are essential when handling this diazonium salt?

- Methodological Answer : Diazonium salts are thermally unstable and shock-sensitive. Handling should occur in a fume hood with blast shields, using cold solvents (e.g., ice-cold ethanol) during synthesis. Storage at low temperatures (-20°C) in amber vials minimizes decomposition. Avoid exposure to strong oxidizers or open flames .

Q. How can purification challenges be addressed for this compound?

- Methodological Answer : Solid-phase extraction (SPE) with polystyrene divinylbenzene columns (e.g., Isolute® 101) effectively removes unreacted precursors. Recrystallization from a DMF-acetic acid mixture (1:3 v/v) enhances purity, as demonstrated for structurally related thiazolidinones .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the diazonium group in this complex?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electronic structure of the diazonium moiety, predicting sites for electrophilic attack. COMSOL Multiphysics simulations integrate reaction kinetics to optimize conditions for azo coupling or photodegradation pathways. AI-driven tools (e.g., autonomous laboratories) enable real-time adjustment of reaction parameters .

Q. What strategies mitigate decomposition during storage or under reaction conditions?

- Methodological Answer : Derivatization with stabilizing agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) protects reactive groups. Encapsulation in cyclodextrin or silica matrices reduces exposure to moisture and light. Stability studies under accelerated conditions (40°C/75% RH) using HPLC-MS monitor degradation products .

Q. How does the ZnCl₂ counterion influence the compound’s physicochemical properties?

- Methodological Answer : The tetrachloride counterion enhances solubility in polar aprotic solvents (e.g., DMF) and stabilizes the diazonium group via charge delocalization. Comparative studies with alternative counterions (e.g., BF₄⁻ or PF₆⁻) using thermogravimetric analysis (TGA) and X-ray diffraction (XRD) reveal differences in thermal stability and crystallinity .

Q. What mechanistic pathways support its potential application in medicinal chemistry?

- Methodological Answer : The dimethylamino group may act as a hydrogen-bond donor, while the chlorophenoxy moiety enhances lipophilicity for membrane penetration. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking (AutoDock Vina) identify target interactions, such as kinase or GPCR binding. Isotope tracing (e.g., ¹⁴C-labeled analogs) tracks metabolic pathways .

Data Contradictions and Resolution

- Synthesis Yield Variability : reports high yields (~80%) for triazole derivatives under reflux, while notes lower yields (~50%) for thiadiazines. Resolution involves optimizing stoichiometry (e.g., excess oxocompounds) and reaction time .

- Analytical Sensitivity : Isotope dilution in improves quantification accuracy, but some studies (e.g., ) omit internal standards. Standardizing protocols with deuterated analogs ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。